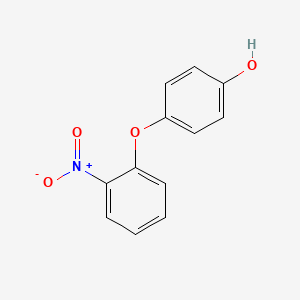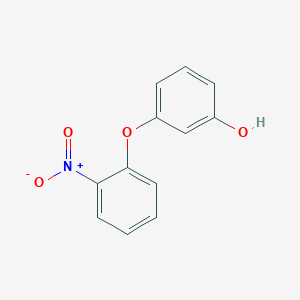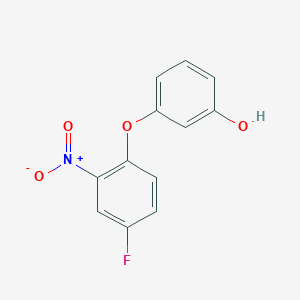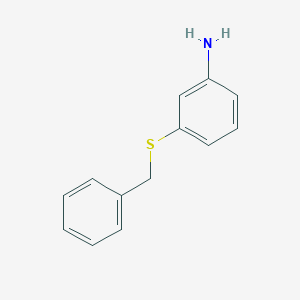
m-Benzylthioaniline
Overview
Description
m-Benzylthioaniline is an organic compound that belongs to the class of aniline derivatives It features a benzene ring substituted with a thiobenzyl group at the meta position and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of m-Benzylthioaniline typically involves the nucleophilic substitution reaction of m-chloronitrobenzene with benzyl mercaptan, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or dimethylformamide. The reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst or by using reducing agents like iron powder and hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
m-Benzylthioaniline undergoes various chemical reactions, including:
Oxidation: The thiobenzyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group in the precursor can be reduced to an amino group using hydrogenation or chemical reducing agents.
Substitution: The amino group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens for halogenation.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: this compound from m-chloronitrobenzene.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
m-Benzylthioaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of dyes, polymers, and other materials.
Mechanism of Action
The mechanism of action of m-Benzylthioaniline in biological systems involves its interaction with cellular components. The thiobenzyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The amino group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity to various molecular targets. These interactions can modulate signaling pathways and cellular processes, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Aniline: A simpler structure with only an amino group attached to the benzene ring.
Benzylamine: Contains a benzyl group attached to an amino group but lacks the thiobenzyl group.
Thiobenzamide: Features a thiobenzyl group but with an amide instead of an amino group.
Uniqueness
m-Benzylthioaniline is unique due to the presence of both the thiobenzyl and amino groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in synthesis and potential therapeutic uses that are not possible with simpler analogs .
Properties
IUPAC Name |
3-benzylsulfanylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NS/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11/h1-9H,10,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVUKOTZEXLIZIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CC=CC(=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
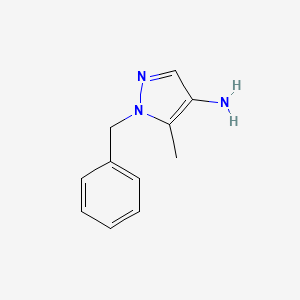
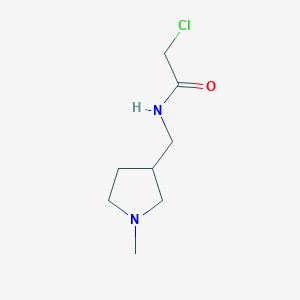
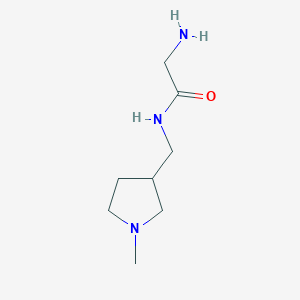
![[(1-Methyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid](/img/structure/B7866977.png)
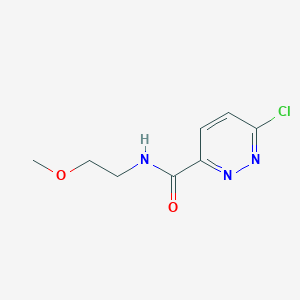
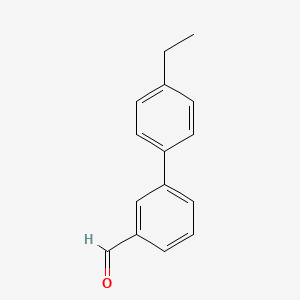


![1-[(Diisobutylamino)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B7867006.png)
![3-[(2-Methylphenyl)sulfonyl]propanoic acid](/img/structure/B7867040.png)
![6-[(2-Methylphenyl)sulfanyl]hexan-2-one](/img/structure/B7867041.png)
